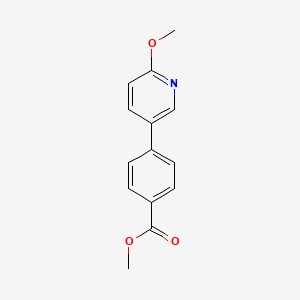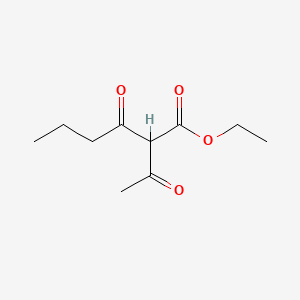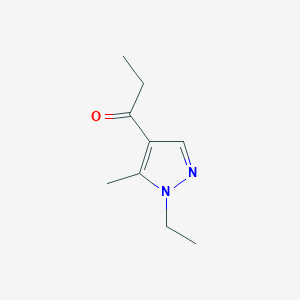![molecular formula C15H13ClO2 B7763233 [1,1'-Biphenyl]-4-propanoicacid, 4'-chloro- CAS No. 893641-18-4](/img/structure/B7763233.png)
[1,1'-Biphenyl]-4-propanoicacid, 4'-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-4-propanoicacid, 4’-chloro-: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a propanoic acid group at the 4-position and a chlorine atom at the 4’-position. The molecular structure of this compound allows it to exhibit unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-propanoicacid, 4’-chloro- typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of [1,1’-Biphenyl]-4-propanoicacid, 4’-chloro- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-propanoicacid, 4’-chloro- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The chlorine atom in [1,1’-Biphenyl]-4-propanoicacid, 4’-chloro- can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1,1’-Biphenyl]-4-propanoicacid, 4’-chloro- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is used to study the interactions between biphenyl derivatives and biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: In medicine, derivatives of [1,1’-Biphenyl]-4-propanoicacid, 4’-chloro- are investigated for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities .
Industry: In industrial applications, this compound is used in the production of polymers, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-4-propanoicacid, 4’-chloro- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
[1,1’-Biphenyl]-4-carboxylic acid: Similar structure but lacks the chlorine atom, leading to different reactivity and applications.
[1,1’-Biphenyl]-4-methanol: Contains a hydroxyl group instead of a propanoic acid group, resulting in different chemical properties.
[1,1’-Biphenyl]-4-chloro-: Similar structure but lacks the propanoic acid group, affecting its solubility and reactivity.
Uniqueness: The presence of both the propanoic acid group and the chlorine atom in [1,1’-Biphenyl]-4-propanoicacid, 4’-chloro- makes it unique. This combination allows for specific interactions and reactivity that are not observed in similar compounds. Its versatility in various chemical reactions and applications highlights its importance in scientific research and industrial processes .
Propriétés
IUPAC Name |
3-[4-(4-chlorophenyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c16-14-8-6-13(7-9-14)12-4-1-11(2-5-12)3-10-15(17)18/h1-2,4-9H,3,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJCGMLNDUTSPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362687 |
Source


|
| Record name | [1,1'-Biphenyl]-4-propanoicacid, 4'-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893641-18-4 |
Source


|
| Record name | [1,1'-Biphenyl]-4-propanoicacid, 4'-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(Trifluoromethyl)phenyl]indole](/img/structure/B7763177.png)








![4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B7763244.png)

